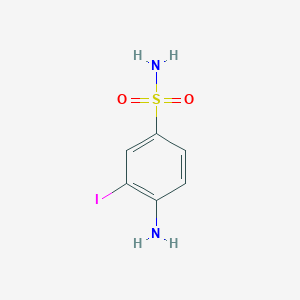

4-Amino-3-iodobenzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Medicinal Chemistry and Drug Discovery

The sulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery, a fact underscored by the numerous FDA-approved drugs containing this functional group. citedrive.comresearchgate.netnih.gov Since the advent of the first sulfonamide drug, Prontosil, in the 1930s, this structural motif has been integral to the development of therapies for a wide range of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. citedrive.comnih.gov The versatility of the sulfonamide group allows for the creation of structurally diverse derivatives that can interact with various biological targets. researchgate.netnih.gov

The mechanisms of action for sulfonamide-based drugs are varied and include the inhibition of enzymes like carbonic anhydrase and proteases, as well as the modulation of pathways such as the JAK/STAT signaling cascade. citedrive.comresearchgate.netnih.gov The ability to fine-tune the chemical properties of the sulfonamide scaffold enables chemists to design molecules with improved efficacy and reduced side effects, making it a continuously promising area for future drug development. citedrive.comresearchgate.net

Overview of Iodinated and Aminated Benzenesulfonamide (B165840) Architectures in Research

The introduction of iodine and amine groups onto the benzenesulfonamide framework creates architectures with distinct and often enhanced properties. Iodination can influence a molecule's lipophilicity and its ability to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

Aminated benzenesulfonamides, on the other hand, provide a site for further chemical modification and can play a crucial role in a molecule's biological activity. The amino group can act as a hydrogen bond donor and can be protonated, influencing the compound's solubility and its interactions with biological macromolecules. The combination of both iodo and amino substituents on a benzenesulfonamide ring, as seen in 4-Amino-3-iodobenzenesulfonamide, presents a unique set of properties for exploration in both synthetic and medicinal chemistry.

Current Research Landscape and Scholarly Focus on 4-Amino-3-iodobenzenesulfonamide

Current research on 4-Amino-3-iodobenzenesulfonamide is primarily centered on its utility as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and a sulfonamide group, along with the presence of an iodine atom, makes it a versatile starting material for creating a variety of derivatives. Scholarly interest lies in exploring the reactions of these functional groups to generate novel compounds with potential applications in medicinal chemistry and materials science. While specific, in-depth studies on the biological activity of 4-Amino-3-iodobenzenesulfonamide itself are not abundant in publicly available literature, its role as a precursor in the synthesis of compounds with therapeutic potential is an active area of investigation.

Structure

3D Structure

Properties

CAS No. |

60154-06-5 |

|---|---|

Molecular Formula |

C6H7IN2O2S |

Molecular Weight |

298.10 g/mol |

IUPAC Name |

4-amino-3-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H7IN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) |

InChI Key |

HCODCRHNVCTCTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Iodobenzenesulfonamide and Its Analogs

Direct Halogenation Strategies

Direct halogenation is a common method for introducing a halogen atom onto an aromatic ring. In the context of synthesizing 4-amino-3-iodobenzenesulfonamide, this typically involves the iodination of a precursor molecule like sulfanilamide (B372717).

The direct iodination of sulfanilamide is a primary route to 4-amino-3-iodobenzenesulfonamide. This electrophilic aromatic substitution reaction introduces an iodine atom onto the benzene (B151609) ring. The amino group of sulfanilamide is an activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the sulfonamide group, the iodination occurs at one of the ortho positions, specifically at the carbon atom at position 3.

Various iodinating agents can be employed for this transformation. A common reagent is iodine monochloride (ICl), which is a source of electrophilic iodine. nih.gov The reaction is typically carried out in a suitable solvent, and the conditions are optimized to achieve high yield and selectivity. The reactivity of the aromatic ring is influenced by the electron-donating amino group, which facilitates the electrophilic attack by the iodine.

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted aromatic compounds. For the synthesis of 4-amino-3-iodobenzenesulfonamide, it is essential that the iodination occurs specifically at the 3-position. The inherent directing effect of the amino group in sulfanilamide favors this outcome.

However, in more complex systems or when multiple activating groups are present, achieving high regioselectivity can be challenging. Researchers have developed various techniques to control the position of iodination. These methods often involve the use of specific catalysts or directing groups. For instance, iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been shown to be a highly regioselective method for the iodination of activated arenes. acs.org The use of silver salts, such as silver sulfate (B86663) (Ag2SO4), in conjunction with molecular iodine can also promote regioselective iodination by activating the iodine and generating a more potent electrophilic species. nih.gov The choice of solvent can also play a significant role in controlling the regioselectivity of the reaction. nih.gov

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions offer an efficient approach to synthesizing complex molecules from simple starting materials in a single step, which can be advantageous over traditional multi-step syntheses.

Recent advancements in organic synthesis have led to the development of metal-free, three-component reactions for the construction of primary sulfonamides. rsc.orgrsc.org One such method involves the reaction of an aryldiazonium salt, sodium metabisulfite (B1197395) (as a sulfur dioxide surrogate), and sodium azide (B81097) (as a nitrogen source). rsc.orgrsc.org This approach provides a direct and efficient route to a wide range of primary sulfonamides. While this specific reaction for the direct synthesis of 4-amino-3-iodobenzenesulfonamide from a corresponding diazonium salt has not been explicitly detailed in the provided context, the general methodology is applicable for creating analogs. The process is valued for its use of readily available and inexpensive inorganic salts and its avoidance of transition metal catalysts. rsc.orgrsc.org

Another notable metal-free three-component synthesis produces 1,2,3-triazoline-4-sulfonamides from in situ generated CH-diazomethane sulfonamides, imines, and an aldehyde. nih.govacs.orgacs.org This reaction demonstrates the versatility of multicomponent strategies in creating diverse sulfonamide-containing heterocyclic scaffolds. nih.govacs.orgacs.org

Synthesis via Diazonium Salt Intermediates

Diazonium salts are versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring.

The synthesis of 4-amino-3-iodobenzenesulfonamide can be envisioned through a Sandmeyer-type reaction, starting from a suitable precursor. For instance, one could start with a di-amino benzenesulfonamide (B165840), selectively protect one amino group, diazotize the other, and then introduce the iodine atom using a reagent like potassium iodide. The subsequent deprotection of the remaining amino group would yield the final product.

The preparation of diazonium salts from 4-aminodiarylamines has been studied, with a focus on controlling the reaction conditions to prevent cleavage of the starting material. google.com The acidity of the reaction medium, specifically maintaining a pH between 1 and 4, is crucial for successful diazotization without side reactions. google.com The synthesis of diazonium tosylates has also been explored as a stable source of diazonium salts for various applications. nih.gov

Derivatization and Functionalization Approaches

Once 4-amino-3-iodobenzenesulfonamide is synthesized, it can serve as a building block for creating a wide array of derivatives with potentially enhanced or novel properties. The presence of the amino and sulfonamide groups, as well as the iodine atom, provides multiple sites for further chemical modification.

The amino group can undergo various reactions, such as N-alkylation, N-acylation, or conversion into other functional groups. For example, N-substituted-3-amino-4-halopyridines, which are valuable synthetic intermediates, can be prepared through protocols involving Boc-deprotection followed by reductive amination. researchgate.net The sulfonamide moiety can also be modified, for instance, by N-alkylation to produce secondary or tertiary sulfonamides. acs.org

The iodine atom is a particularly useful handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of complex molecules. For example, the Buchwald-Hartwig reaction has been used in the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. mdpi.com

Data Tables

Table 1: Key Synthetic Reactions and Reagents

| Reaction Type | Starting Material Example | Key Reagents | Product |

|---|---|---|---|

| Nuclear Iodination | Sulfanilamide | Iodine monochloride (ICl) | 4-Amino-3-iodobenzenesulfonamide |

| Regioselective Iodination | Activated Arenes | N-Iodosuccinimide (NIS), Iron(III) catalyst | Iodoarenes |

| Metal-Free Three-Component Reaction | Aryldiazonium salt | Sodium metabisulfite, Sodium azide | Primary Sulfonamide |

| Synthesis via Diazonium Salt | 4-Aminodiarylamine | Sodium nitrite, Acid (controlled pH) | Aryl diazonium salt |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Amino-3-iodobenzenesulfonamide | 60154-06-5 | C6H7IN2O2S |

| Sulfanilamide | 63-74-1 | C6H8N2O2S |

| Iodine monochloride | 7790-99-0 | ClI |

| N-Iodosuccinimide | 516-12-1 | C4H4INO2 |

| Sodium metabisulfite | 7681-57-4 | Na2S2O5 |

| Sodium azide | 26628-22-8 | NaN3 |

| Potassium iodide | 7681-11-0 | KI |

| 4-Amino-3-chloro-5-iodobenzene-1-sulfonamide | Not available | C6H6ClIN2O2S |

| 4-Amino-3-bromo-5-iodobenzenesulfonamide | Not available | C6H6BrIN2O2S |

| 4-Amino-3-fluorobenzenesulfonamide | Not available | C6H7FN2O2S |

Introduction of N-Substituted Moieties

Modification of the amino and sulfonamide nitrogen atoms is a primary strategy for creating analogs of 4-aminobenzenesulfonamide. These substitutions can significantly alter the molecule's physicochemical properties and biological activity.

One common approach is N-acylation, where an acyl group is introduced. Sulfonamides can be N-acylated using N-acylbenzotriazoles in the presence of a base like sodium hydride, a method that is effective for a variety of aryl and heteroaryl acyl groups. semanticscholar.orgepa.govresearchgate.net This reaction proceeds in high yields (76-100%) and is advantageous because N-acylbenzotriazoles are often easier to prepare and handle than the corresponding acyl chlorides. semanticscholar.orgepa.govresearchgate.net Alternatively, acylation can be achieved using carboxylic acid chlorides or anhydrides, sometimes under solvent-free conditions or with catalysts like P₂O₅/SiO₂. researchgate.net

Another synthetic route involves the reaction of the 4-amino group with other reagents to form more complex side chains. For instance, reacting 4-aminobenzene-1-sulfonamide with acrylic acid in an aqueous solution can yield N-substituted-β-alanine derivatives. nih.gov Further transformations can be carried out on these derivatives. For example, treatment of a β-alanine derivative with thiosemicarbazide (B42300) can lead to the formation of N-(carbamothioylamino)propanamide, which can then be cyclized to form a 1,3,4-thiadiazole (B1197879) ring. nih.gov Similarly, reacting hydrazide derivatives of the core structure with diketones like 2,4-pentanedione can produce pyrazole-containing compounds. nih.gov

These methods allow for the introduction of a wide array of functional groups, from simple alkyl and aryl moieties to complex heterocyclic systems, providing a rich platform for structural variation.

Table 1: Examples of N-Substitution Reactions on Aminobenzenesulfonamide Scaffolds This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Moiety Introduced | Product Type | Reference |

|---|---|---|---|---|

| Benzenesulfonamide | N-acylbenzotriazole, NaH | Acyl (Aryl, Heteroaryl) | N-Acylsulfonamide | semanticscholar.org, epa.gov, researchgate.net |

| 4-Aminobenzene-1-sulfonamide | Acrylic Acid | Propanoic Acid | N-Aryl-β-alanine | nih.gov |

| 3-[(4-Sulfamoylphenyl)amino]propanohydrazide | 2,4-Pentanedione, HCl | 3,5-Dimethyl-1H-pyrazol-1-yl | Pyrazole Derivative | nih.gov |

| N-(Carbamothioylamino)propanamide derivative | H₂SO₄ (conc.) | 5-Amino-1,3,4-thiadiazol-2-yl | Thiadiazole Derivative | nih.gov |

Utilization of 4-Iodobenzenesulfonamide and Related Compounds as Building Blocks

The core compound, 4-amino-3-iodobenzenesulfonamide (CAS 60154-06-5), is a key intermediate for building more complex molecular architectures. nih.govontosight.ai Its synthesis typically begins with the commercially available 4-aminobenzenesulfonamide (sulfanilamide). prepchem.com The introduction of the iodine atom at the 3-position is achieved through electrophilic iodination. The powerful ortho-, para-directing effect of the amino group at position 4 directs the incoming iodine electrophile to the adjacent position (position 3), which is meta to the deactivating sulfonamide group.

Once synthesized, 4-amino-3-iodobenzenesulfonamide serves as a versatile building block. ontosight.ai The presence of three distinct functional groups—the primary amine (-NH₂), the sulfonamide (-SO₂NH₂), and the carbon-iodine (C-I) bond—provides multiple handles for subsequent chemical modifications. The reactivity of the aryl iodide, in particular, makes it a valuable precursor for cross-coupling reactions, as detailed in the following section. The parent compound, 4-iodobenzenesulfonamide, is also a recognized chemical entity used in synthesis. nih.gov

Late-Stage Diversification Strategies for Structural Modifications

Late-stage diversification refers to the strategy of introducing molecular diversity in the final steps of a synthetic sequence. This approach is highly efficient for creating libraries of related compounds for structure-activity relationship studies. The 4-amino-3-iodobenzenesulfonamide scaffold is exceptionally well-suited for such strategies due to the reactivity of its aryl-iodide bond.

The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions. organic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling reactions can be used to introduce a wide variety of aryl or heteroaryl groups by reacting the aryl iodide with a corresponding boronic acid. Similarly, Sonogashira coupling allows for the installation of alkyne moieties by reacting the aryl iodide with a terminal alkyne. researchgate.net These reactions are known for their high functional group tolerance, allowing them to be performed late in the synthesis without affecting the amino or sulfonamide groups. nih.govacs.org The development of advanced palladium catalysts and ligands, including those that work in aqueous micellar solutions, has further expanded the scope and sustainability of these transformations. youtube.com

In addition to C-I bond modifications, the amino and sulfonamide groups can also be diversified in the late stages, using the N-substitution methodologies described previously (Section 2.4.1). This dual approach, modifying both the aryl core via cross-coupling and the nitrogen substituents, allows for the rapid generation of a vast array of structurally diverse analogs from a single, common intermediate.

Table 2: Potential Late-Stage Diversification Reactions for 4-Amino-3-iodobenzenesulfonamide This table is interactive. You can sort and filter the data.

| Reaction Type | Reactive Site | Reagent Type | Bond Formed | Potential New Group | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | C-I | Aryl/Heteroaryl Boronic Acid | C-C | Substituted Phenyl, Pyridyl, etc. | acs.org |

| Sonogashira Coupling | C-I | Terminal Alkyne | C-C (sp) | Substituted Ethynyl | researchgate.net |

| Heck Coupling | C-I | Alkene | C-C (sp²) | Substituted Vinyl | organic-chemistry.org |

| N-Acylation | -NH₂ or -SO₂NH₂ | Acyl Chloride / Anhydride | N-C | Acetyl, Benzoyl, etc. | researchgate.net |

Investigations into Biological Activities and Pharmacological Relevance

Enzyme Inhibition Studies

Lipoxygenase (LOX) Inhibition (e.g., 12-LOX)

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators like leukotrienes. acs.orgrsc.org These enzymes, particularly 5-LOX and 12-LOX, are implicated in a variety of inflammatory diseases. acs.org

While direct studies on 4-Amino-3-iodobenzenesulfonamide are not prominent in the available literature, the broader class of benzenesulfonamide (B165840) derivatives has been investigated for LOX inhibition. Research has shown that small molecule inhibitors based on a benzenesulfonamide framework can effectively inhibit LOX enzymes. nih.gov For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were synthesized and found to be potent and selective inhibitors of 12-LOX, with some compounds displaying inhibitory concentrations (IC₅₀) in the nanomolar range. acs.org This indicates that the benzenesulfonamide scaffold can be adapted to target the LOX enzyme family, suggesting a potential avenue for developing anti-inflammatory agents. nih.govgoogle.com

MEK Enzyme Inhibition in Signaling Pathways (e.g., MAPK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. MEK (also known as MAP2K) is a central kinase in this pathway, and its inhibition is a validated strategy in cancer therapy.

Investigations have identified certain benzenesulfonamide derivatives as inhibitors of MEK. google.com While specific data on 4-Amino-3-iodobenzenesulfonamide is limited in this context, patents and studies describe benzenesulfonamides as a class of MEK inhibitors effective in treating proliferative diseases like cancer. google.com The exploration of benzenesulfonamide-bearing imidazole (B134444) derivatives has also shown that this scaffold can produce compounds with anticancer activity in melanoma and triple-negative breast cancer cell lines, which are often driven by aberrant signaling pathways like the MAPK pathway. nih.gov This suggests that the benzenesulfonamide core structure is a viable starting point for the development of inhibitors targeting key components of oncogenic signaling cascades.

General Mechanisms of Enzyme Inhibition

Enzyme inhibitors are molecules that interact with enzymes to decrease their activity. The mechanisms of inhibition are broadly categorized as either reversible or irreversible. teachmephysiology.com

Reversible Inhibition: This type of inhibition is characterized by non-covalent interactions between the inhibitor and the enzyme, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. byjus.com Because these interactions are weaker, the inhibitor can be removed, for example, by dilution, restoring the enzyme's function. byjus.com Reversible inhibition is further classified into three main types:

Competitive Inhibition: The inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. teachmephysiology.combyjus.com This prevents the substrate from binding. However, by increasing the substrate concentration, the inhibitor's effect can be overcome, and the maximum reaction velocity (Vmax) can still be reached. teachmephysiology.comucl.ac.uk

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. microbenotes.com This binding causes a conformational change in the enzyme that reduces its catalytic efficiency. microbenotes.com In this case, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org Unlike competitive inhibition, increasing the substrate concentration does not overcome the inhibition, and thus the Vmax is lowered. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. byjus.commicrobenotes.com This type of inhibition is more common in reactions involving multiple substrates. byjus.com It leads to a decrease in both Vmax and the Michaelis constant (Km). youtube.com

Irreversible Inhibition: In this mechanism, the inhibitor forms a strong, typically covalent, bond with the enzyme, often at the active site. ucl.ac.uklibretexts.org This permanently inactivates the enzyme. ucl.ac.uk Such inhibitors are often potent and can be useful as drugs that require infrequent dosing. ucl.ac.uk

Modulation of Protein Aggregation and Misfolding

The misfolding and aggregation of proteins are central to the pathology of several neurodegenerative diseases. Research has explored the potential of various compounds to interfere with these processes.

Anti-Fibrillar Activity (e.g., against Tau and α-Synuclein Fibrils)

The aggregation of proteins like tau and α-synuclein is a hallmark of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govbiorxiv.org Studies have shown that these proteins can interact and promote each other's aggregation, leading to accelerated disease progression. nih.gov

Recent drug discovery efforts have focused on developing compounds that can inhibit the formation of these protein aggregates. For instance, a series of 4- and 5-aminoindole (B14826) carboxamides have been investigated for their anti-aggregation effects on the 2N4R isoform of tau and α-synuclein. nih.gov Biophysical methods confirmed that certain 4-aminoindole (B1269813) carboxamide derivatives demonstrated superior anti-fibrillar activity compared to their 5-aminoindole counterparts. nih.gov Specifically, some derivatives were effective at inhibiting the formation of both oligomers and fibrils of α-synuclein and the 2N4R tau isoform. nih.gov

Influence on Protein Stability and Conformation

The stability of a protein's three-dimensional folded structure, or conformation, is crucial for its biological function. youtube.com This stability is maintained by a delicate balance of various noncovalent interactions, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The surrounding aqueous environment, forming a "salvation shell," also plays a critical role in stabilizing the protein's conformation. youtube.comkhanacademy.org

Exploration of Broader Biological Spectrum for Sulfonamide Derivatives

The sulfonamide functional group is a key component in a wide array of therapeutic agents due to its versatile biological activities.

Antitumor Activity

Sulfonamide derivatives have emerged as a promising class of compounds in cancer therapy. nih.govresearchgate.net Their anticancer effects are attributed to their ability to target a variety of proteins and enzymes that are overexpressed in cancer cells. nih.gov

Mechanisms of antitumor action for sulfonamide derivatives include:

Tyrosine Kinase Inhibition: Disrupting key signaling pathways involved in cancer cell growth and proliferation. nih.gov

Carbonic Anhydrase Inhibition: Interfering with pH regulation in cancer cells, which is crucial for their survival and growth. nih.gov

Aromatase Inhibition: Blocking estrogen synthesis, which is relevant in hormone-dependent cancers. nih.gov

Matrix Metalloproteinase Inhibition: Preventing cancer cell invasion and metastasis. nih.gov

Histone Deacetylase Inhibition: Showing potential in epigenetic-based cancer therapies. nih.gov

Numerous studies have reported the synthesis and evaluation of novel sulfonamide derivatives with significant antiproliferative activity against various human cancer cell lines. For example, certain sulfonamide hybrids have demonstrated potent activity against bladder cancer cells by inhibiting tubulin polymerization. tandfonline.com Other research has focused on developing sulfonamide analogues of natural products like antofine and cryptopleurine (B1669640), resulting in compounds with improved bioavailability and significant antitumor activity. acs.org The versatility of the sulfonamide scaffold allows for its combination with other pharmacophores to develop more effective anticancer agents. researchgate.net

Table 1: Examples of Sulfonamide Derivatives with Antitumor Activity

| Compound/Derivative | Mechanism of Action/Target | Cancer Cell Line(s) | Reported Activity (IC50) |

| Benzenesulfonamide derivative 1 | Induces apoptosis | COLO-205 | Not specified |

| Sulfonamide derivative 2 | Decreases cell viability | HT-29 | 5.45 µM tandfonline.com |

| Benzenesulfonamide 3 | Apoptosis inducer | MCF-7 | 3.96 µM tandfonline.com |

| Quinolinesulfonamide 4 | Antiproliferative | T47D | 0.27 µM tandfonline.com |

| Sulfonamide-dithiocarbamate hybrid 13d | Tubulin polymerization inhibitor | UM-UC-3, RT-112, RT4, T24 | 0.7 - 2.6 µM tandfonline.com |

| Methanesulfonamide analogue of cryptopleurine (5b) | Induces G0/G1 cell cycle arrest | Caki-1 (renal cancer) | Not specified |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antibacterial Effects

Sulfonamides were the first synthetic antimicrobial agents to be widely used and remain an important class of antibiotics. researchgate.netyoutube.com They are bacteriostatic, meaning they inhibit the growth of bacteria rather than killing them directly. youtube.com Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. youtube.com Folic acid is a vital precursor for the synthesis of DNA, RNA, and proteins, so by blocking its production, sulfonamides effectively halt bacterial replication. youtube.comyoutube.com

Human cells are not affected by this mechanism because they obtain folic acid from their diet, whereas bacteria must synthesize it themselves. youtube.comyoutube.com Sulfonamides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov They are effective against pathogens such as Streptococcus pyogenes, Haemophilus influenzae, Escherichia coli, and Staphylococcus aureus. researchgate.netyoutube.com

The development of new sulfonamide derivatives continues to be an active area of research, driven by the need to combat rising antibiotic resistance. nih.gov Structure-activity relationship (SAR) studies are crucial in designing new sulfonamide-based compounds with enhanced potency and a broader spectrum of activity. nih.gov

Table 2: Antibacterial Spectrum of Sulfonamides

| Bacterial Species | Gram Stain | Associated Infections |

| Streptococcus pyogenes | Gram-positive | Strep throat, skin infections youtube.com |

| Staphylococcus aureus | Gram-positive | Skin infections, pneumonia researchgate.netnih.gov |

| Escherichia coli | Gram-negative | Urinary tract infections, gastrointestinal illness researchgate.net |

| Haemophilus influenzae | Gram-negative | Respiratory tract infections, meningitis youtube.com |

| Proteus mirabilis | Gram-negative | Urinary tract infections researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Various nosocomial infections researchgate.net |

Structure Activity Relationship Sar and Structural Modification Research

Rational Design Principles for Optimized Biological Activity

The rational design of 4-Amino-3-iodobenzenesulfonamide derivatives and other sulfonamides is centered on optimizing their interaction with specific biological targets to enhance their therapeutic efficacy. A primary strategy in this endeavor is the "tail approach," which has been instrumental in developing isoform-selective inhibitors for enzymes like carbonic anhydrases (CAs) nih.govnih.gov. This design principle involves a zinc-binding group, typically the sulfonamide moiety, which anchors the molecule to the catalytic zinc ion in the active site of the enzyme. A "tail" is then appended to the other end of the aromatic ring, which can be modified to create additional interactions with the surrounding amino acid residues, thereby influencing potency and selectivity nih.gov.

The orientation of this tail, the nature of the spacer connecting it to the benzenesulfonamide (B165840) scaffold, and the presence of polar groups within the tail are all critical factors that significantly affect the inhibitory potency and isoform selectivity of these compounds nih.gov. By strategically modifying these elements, researchers can fine-tune the molecule's properties to achieve desired biological effects.

Impact of Substituent Variation on Potency and Selectivity

The biological activity of 4-Amino-3-iodobenzenesulfonamide is highly dependent on the nature and position of its substituents. Variations in the halogen atom, as well as modifications to the amino and sulfonamide groups, can profoundly influence the compound's potency and selectivity towards its target.

Role of Halogen Atoms (e.g., Iodine) in Molecular Interactions

The presence of a halogen atom, such as iodine at the 3-position of the benzenesulfonamide ring, can significantly impact the compound's biological activity. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of a protein, which can enhance binding affinity and selectivity. The specific nature of the halogen and its position on the aromatic ring are crucial for these interactions.

For instance, in a series of halogenated benzenesulfonamides, the position of the halogen substituent was found to be a key determinant of activity. While specific data for the 3-iodo substituent in 4-aminobenzenesulfonamide is limited, related studies on other halogenated sulfonamides demonstrate the importance of this feature.

| Compound | Target | Inhibition Constant (Ki) |

|---|---|---|

| 4-Amino-3-iodobenzenesulfonamide | Carbonic Anhydrase I | 79 nM |

| 4-Amino-3-iodobenzenesulfonamide | Carbonic Anhydrase II | 11 nM |

Influence of Amino and Sulfonamide Moieties

The amino and sulfonamide groups are fundamental to the biological activity of 4-Amino-3-iodobenzenesulfonamide and related compounds. The primary sulfonamide moiety (-SO₂NH₂) is a critical zinc-binding group, essential for the inhibition of metalloenzymes like carbonic anhydrases. The deprotonated sulfonamide coordinates with the zinc ion in the enzyme's active site, forming a key interaction that leads to inhibition nih.govacs.org.

The 4-amino group also plays a significant role in the molecule's activity. Modifications at this position can influence the compound's electronic properties and its interactions with the target enzyme. For example, N-alkylation or acylation of the 4-amino group can alter the compound's binding affinity and selectivity profile nih.gov. The free amino group can also serve as a point of attachment for various "tail" moieties in the rational design of more potent and selective inhibitors nih.gov.

Medicinal Chemistry Optimization of Sulfonamide Scaffolds

The benzenesulfonamide scaffold is a versatile platform in medicinal chemistry, amenable to a wide range of structural modifications to optimize biological activity. Optimization strategies often focus on altering the substituents on the aromatic ring to enhance target affinity and selectivity, as well as to improve pharmacokinetic properties.

One common approach is the introduction of various functional groups at the para-position of the benzenesulfonamide ring. Substituents such as halogens, acetamido, alkoxycarbonyl, carboxy, hydrazido, ureido, and thioureido moieties have been shown to be associated with good carbonic anhydrase inhibitory properties nih.gov. These modifications can lead to additional interactions within the hydrophobic and hydrophilic regions of the enzyme's active site, thereby improving binding affinity and selectivity nih.gov.

Furthermore, the concept of bioisosteric replacement can be applied, where one functional group is replaced with another that has similar physical or chemical properties, to fine-tune the molecule's activity. The flexibility and rigidity of the scaffold can also be modulated by introducing different linkers, which can affect how the molecule fits into the active site of the target enzyme nih.gov.

Conjugation and Hybridization Strategies

To further enhance the therapeutic potential of sulfonamide-based compounds, medicinal chemists often employ conjugation and hybridization strategies. These approaches involve linking the sulfonamide scaffold to other bioactive molecules, such as amino acids, to create hybrid compounds with improved properties.

Amino Acid Conjugation for Enhanced Activity and Properties

The conjugation of amino acids to the 4-aminobenzenesulfonamide scaffold has emerged as a promising strategy to develop novel inhibitors with enhanced potency and selectivity. Amino acids offer a diverse range of side chains with varying polarity, size, and charge, which can be exploited to create specific interactions with the target enzyme.

For example, in the context of carbonic anhydrase inhibition, conjugating different amino acids to a 4-aminobenzenesulfonamide derivative via a triazine linker has been shown to yield compounds with low nanomolar inhibitory constants against certain CA isoforms mdpi.com. The nature of the amino acid side chain plays a crucial role in determining the inhibitory profile. Derivatives with non-polar amino acid side chains, such as tryptophan, have demonstrated potent inhibition of specific CA isoforms mdpi.com.

| Amino Acid Conjugate | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Alanine | >10000 | 103.1 | 30.3 | 7.5 |

| Tyrosine | 98.1 | 15.8 | 45.8 | 9.6 |

| Tryptophan | 85.6 | 9.8 | 25.4 | 8.1 |

| Serine | >10000 | 85.4 | 88.1 | 50.4 |

| Threonine | >10000 | 121.5 | 95.4 | 45.3 |

| Asparagine | >10000 | 158.5 | 105.4 | 65.7 |

| Glutamine | >10000 | 145.2 | 98.6 | 71.2 |

This approach not only allows for the fine-tuning of inhibitory activity but can also improve the physicochemical properties of the parent sulfonamide, such as solubility and bioavailability.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to forecast the binding mode of a ligand, such as a sulfonamide derivative, within the active site of a target protein, like carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS). nih.govsciepub.com

For sulfonamide-based inhibitors, including halogenated derivatives, the primary mode of interaction with metalloenzymes like carbonic anhydrase (CA) is well-established. The deprotonated sulfonamide group's nitrogen atom coordinates directly with the zinc ion (Zn²⁺) located deep within the enzyme's active site. smolecule.comacs.org This interaction is a hallmark of sulfonamide inhibitors and is critical for their inhibitory activity. The binding typically involves a tetrahedral geometry around the zinc ion. smolecule.com

The presence of a halogen, such as the iodine atom in 4-Amino-3-iodobenzenesulfonamide, introduces the possibility of specific and influential interactions known as halogen bonds. The iodine atom can develop a region of positive electrostatic potential, termed a "sigma-hole," which interacts favorably with nucleophilic sites on the target protein, such as the backbone carbonyl oxygen atoms of amino acid residues. smolecule.commdpi.com Furthermore, iodine substituents can engage in halogen-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine within the binding pocket. smolecule.com

Molecular docking simulations allow for the precise identification of amino acid residues that form key interactions with the ligand. For sulfonamide inhibitors targeting human carbonic anhydrase (hCA) isoforms, interactions are consistently observed with a conserved set of residues that shape the active site.

The sulfonamide group itself not only binds to the catalytic Zn²⁺ ion but also forms hydrogen bonds with the side chain of Thr199. nih.gov The surrounding amino acids create a binding pocket with both hydrophilic and hydrophobic regions. nih.gov Docking studies of similar benzenesulfonamide (B165840) derivatives in hCA II and the tumor-associated hCA IX have highlighted interactions with several key residues. nih.govresearchgate.net

Table 1: Key Amino Acid Interactions for Benzenesulfonamide Derivatives in Carbonic Anhydrase Active Sites

| Interacting Residue | Type of Interaction | Role in Binding | Reference |

|---|---|---|---|

| His94, His96, His119 | Zinc Coordination | Positions the catalytic Zn²⁺ ion. | nih.govresearchgate.net |

| Thr199 | Hydrogen Bond | Anchors the sulfonamide SO₂ group. | nih.gov |

| Gln92 | Hydrogen Bond | Stabilizes the inhibitor in the active site. | nih.gov |

| Val121, Phe131, Leu198 | Van der Waals / Hydrophobic | Forms interactions with the aromatic ring of the inhibitor. | nih.govresearchgate.net |

These interactions, collectively, determine the binding affinity and selectivity of the inhibitor for different carbonic anhydrase isoforms. The iodine atom of 4-Amino-3-iodobenzenesulfonamide would be expected to form specific halogen bonds with residues such as the carbonyl oxygen of Phe272, as observed in other halogenated ligands. mdpi.com

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, conformation, and reactivity. nih.govnih.gov These methods are used to calculate optimized geometries, vibrational frequencies, and electronic properties.

The three-dimensional structure of 4-Amino-3-iodobenzenesulfonamide can be accurately modeled using quantum chemical methods. Studies on the parent molecule, benzenesulfonamide, using methods like MP2 and DFT (B3LYP), have shown that the molecule can exist in different stable conformations based on the rotation around the C-S and S-N bonds. nih.govacs.org The calculations for benzenesulfonamide predicted two stable conformers, with the eclipsed form (where the NH₂ group eclipses the SO₂ group) being slightly more stable. nih.gov The molecule was determined to have Cₛ symmetry, with the S-N bond oriented perpendicular to the plane of the benzene (B151609) ring. nih.govacs.org

Table 2: Selected Calculated Structural Parameters for Benzenesulfonamide (B3LYP/cc-pVTZ level)

| Parameter | Bond/Angle | Calculated Value | Reference |

|---|---|---|---|

| Bond Length | S=O | 1.448 Å | nih.gov |

| Bond Length | S-N | 1.684 Å | nih.gov |

| Bond Length | S-C | 1.785 Å | nih.gov |

| Bond Angle | O=S=O | 120.9° | nih.gov |

| Bond Angle | O=S-N | 106.3° | nih.gov |

| Bond Angle | C-S-N | 105.7° | nih.gov |

Note: This data is for the parent compound benzenesulfonamide and serves as a reference.

Theoretical calculations are instrumental in studying reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing insight into reaction kinetics and pathways. Quantum-chemical simulations have been used to interpret the reactivity of amino groups in the formation of sulfamide (B24259) bonds. butlerov.com For instance, the mechanism of reactions between benzenesulfonamide and various reagents can be modeled to understand the acyl transfer process. butlerov.com While specific reaction mechanism studies for 4-Amino-3-iodobenzenesulfonamide are not prominently documented, the established computational methodologies are fully applicable to predict its reactivity in synthesis or metabolic pathways.

In Silico Screening and Computational Drug Design Methodologies

In silico screening and computational drug design encompass a range of methods used to identify and optimize new drug candidates. researchgate.netmdpi.com These approaches often start with a large database of chemical compounds that are virtually screened against a biological target. sciepub.comacs.org

Benzenesulfonamide derivatives are a common scaffold used in these computational drug discovery efforts. acs.orgnih.gov The process typically involves:

Library Generation: A virtual library of compounds, often derivatives of a known active scaffold like benzenesulfonamide, is created or sourced from databases. sciepub.comacs.org

Virtual Screening: This library is then screened against a 3D structure of the target protein using molecular docking programs. sciepub.com This step filters out compounds that are unlikely to bind with high affinity.

Hit Identification and Optimization: The top-scoring compounds ("hits") are identified. Their binding modes are analyzed to suggest chemical modifications that could improve potency and selectivity. researchgate.net This can involve bioisosteric replacement or other chemical intuition-guided changes. researchgate.net

ADMET Prediction: The drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of promising candidates are calculated to assess their potential for further development. mdpi.com

This computational workflow has successfully led to the identification of novel sulfonamide-based inhibitors for various targets, including carbonic anhydrases. researchgate.netacs.org Hybrids of sulfonamides with other chemical moieties, such as thienopyrimidine, have also been designed and evaluated using these in silico methods to develop new anticancer agents. mdpi.com

Virtual Screening for Novel Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While 4-Amino-3-iodobenzenesulfonamide belongs to the sulfonamide class of compounds, which are known to inhibit folic acid synthesis in bacteria, specific virtual screening studies to discover novel inhibitors using this exact molecule as a lead compound are not extensively detailed in publicly available research. ontosight.ai

However, the principles of virtual screening can be applied to hypothesize how 4-Amino-3-iodobenzenesulfonamide could be used to find new, more potent inhibitors. A typical structure-based virtual screening workflow would involve:

Target Identification and Preparation: A three-dimensional structure of the target protein, for instance, dihydropteroate synthase (DHPS), would be obtained from a protein data bank or generated using homology modeling. The binding site of the protein would be defined and prepared for docking.

Ligand Database Preparation: A large database of chemical compounds would be compiled. Given the structure of 4-Amino-3-iodobenzenesulfonamide, a focused library of sulfonamide derivatives or bioisosteres could be created to explore the chemical space around its core scaffold.

Molecular Docking: The library of compounds would be docked into the active site of the target protein using specialized software. This process predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity, usually in the form of a scoring function.

Hit Identification and Refinement: Compounds with the best docking scores, indicating a high potential for binding, would be selected as "hits." These hits would then be subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the protein-ligand complex. The most promising candidates would then be prioritized for experimental validation.

This approach allows for the rapid and cost-effective identification of potential drug candidates from vast chemical libraries.

Prediction of Physicochemical and Pharmacokinetic-Relevant Parameters

The physicochemical and pharmacokinetic properties of a compound are crucial for its development as a drug. These parameters determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Various computational models are used to predict these properties. The predicted physicochemical and pharmacokinetic-relevant parameters for 4-Amino-3-iodobenzenesulfonamide are summarized below. nih.gov

Table 1: Predicted Physicochemical Properties of 4-Amino-3-iodobenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C6H7IN2O2S | PubChem |

| Molecular Weight | 298.10 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 297.92730 g/mol | PubChem |

| Topological Polar Surface Area | 94.6 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 249 | PubChem |

These predicted values suggest that 4-Amino-3-iodobenzenesulfonamide has drug-like properties according to Lipinski's rule of five, a widely used guideline in drug discovery. Its molecular weight is under 500 g/mol , the XLogP3 (a measure of lipophilicity) is less than 5, it has fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The topological polar surface area (TPSA) is also within a range that is generally considered favorable for oral bioavailability.

Advancements in Isoform-Selective Inhibitor Development

A significant challenge in the development of drugs based on sulfonamides is achieving isoform selectivity, which is crucial for minimizing off-target effects. nih.gov Many clinically used carbonic anhydrase (CA) inhibitors, such as acetazolamide, lack selectivity, leading to undesirable side effects. nih.gov Research is therefore intensely focused on designing inhibitors that can distinguish between the sixteen different human (h) CA isoforms. nih.gov

A key strategy for achieving selectivity involves exploiting unique structural features within the active sites of different isoforms. nih.govunifi.it For example, the human carbonic anhydrase III (hCA III) isoform possesses a bulky Phenylalanine residue (Phe198) that hinders the binding of conventional aromatic sulfonamide inhibitors. nih.govunifi.it To overcome this, researchers have engineered novel aliphatic primary sulfonamides. These molecules feature long, flexible tails designed to bypass the obstructive Phe198 and coordinate with the active site's zinc(II) ion. nih.gov The incorporation of 1,2,3-triazole linkers, often generated via click chemistry, further enhances interactions at the entrance of the active site. nih.govunifi.it This structure-based drug design has led to the first class of potent and selective nanomolar inhibitors for hCA III. nih.govunifi.it These advancements provide a clear path for developing highly selective inhibitors for various diseases by tailoring derivative structures to the unique topology of target isoforms. nih.gov

| Compound Type | Target Isoform | Design Strategy | Outcome | Reference |

| Aliphatic primary sulfonamides | hCA III | Flexible moieties to bypass Phe198 residue | Nanomolar and selective inhibition | nih.gov |

| Aromatic/Heterocyclic sulfonamides | Various hCAs | Lack of unique structural targeting | Non-selective, causing side effects | nih.gov |

| 1,2,3-Triazole linked sulfonamides | hCA III | Enhanced contacts at active site entrance | Potent and selective inhibitors | nih.govunifi.it |

Exploration of Novel Therapeutic Applications based on Established Biological Activities

The foundational biological activities of 4-amino-3-iodobenzenesulfonamide and its parent sulfonamide class serve as a springboard for exploring new therapeutic frontiers. ontosight.aimdpi.com While traditionally recognized for their antimicrobial properties, the utility of simple sulfonamides has been hampered by bacterial resistance. ontosight.ai This has spurred research into halogenated derivatives and other analogs to identify compounds with enhanced efficacy. ontosight.ai

The benzenesulfonamide scaffold is a well-established pharmacophore for inhibiting carbonic anhydrases, enzymes implicated in a multitude of diseases. nih.gov This has led to the clinical use of CA inhibitors for conditions like glaucoma, epilepsy, and obesity. nih.gov Emerging research is now extending the application of sulfonamide derivatives to more complex diseases.

Key Emerging Therapeutic Areas:

Neurodegenerative Diseases: In the context of Alzheimer's disease, novel tryptanthrin (B1681603) derivatives bearing a benzenesulfonamide substituent have been developed as multi-target-directed ligands. mdpi.com These compounds have shown the ability to inhibit cholinesterase, a key strategy in managing Alzheimer's symptoms, and significantly reduce the accumulation of reactive oxygen species (ROS) in neuronal cells. mdpi.com

Oncology: Tumor-associated CA isoforms, particularly hCA IX, are validated targets for anticancer agents. nih.govnih.gov Derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) are being actively investigated for their activity in both 2D and 3D cancer cell cultures, with studies establishing their half-maximal effective concentrations (EC₅₀) against glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma cell lines. nih.gov The core structure provides a valuable scaffold for structure-activity relationship (SAR) studies to guide the rational design of more potent and selective anticancer drugs. nih.govmdpi.com

Antimicrobial and Anti-inflammatory Agents: Researchers are designing novel benzenesulfonamide derivatives that combine antimicrobial activity with anti-inflammatory and antioxidant properties. nih.gov This dual-action approach aims to address the inflammation and reactive oxygen species implicated in microbial invasions. nih.gov

| Derivative Class | Therapeutic Target | Mechanism of Action | Investigated Diseases | Reference |

| Tryptanthrin-Benzenesulfonamides | Cholinesterase, ROS | Inhibition of AChE/BuChE, antioxidant | Alzheimer's Disease | mdpi.com |

| 3-Amino-4-hydroxybenzenesulfonamide Derivatives | Carbonic Anhydrases (e.g., CA IX) | Enzyme inhibition, reduction of cell viability | Cancer (Glioblastoma, Breast, Prostate) | nih.govnih.gov |

| Benzenesulfonamide-Carboxamides | Microbial targets, Inflammatory pathways | Antimicrobial action, reduction of ROS | Bacterial Infections | nih.gov |

Development of Advanced Synthetic Strategies for Complex Sulfonamide Derivatives

The creation of sophisticated sulfonamide derivatives requires equally advanced and efficient synthetic methodologies. nih.gov Modern organic synthesis has moved towards greener, more efficient reactions to build complex molecular architectures from the 4-amino-3-iodobenzenesulfonamide core.

Advanced Synthetic Techniques:

Palladium-Mediated Amidation: This method is used to synthesize novel carboxamides from benzenesulfonamides in excellent yields. nih.govresearchgate.net The process typically involves first reacting an amino acid with a substituted benzenesulfonyl chloride, followed by a palladium-catalyzed amidation step. nih.govresearchgate.net

Copper-Catalyzed Reactions: To create more environmentally friendly processes, researchers have developed copper-catalyzed methods for synthesizing sulfonamides. jsynthchem.com One such strategy employs a CuCl₂ catalyst on Fe₃O₄ magnetic nanoparticles in polyethylene (B3416737) glycol (PEG) as a solvent, allowing for high-yield synthesis from sulfonyl chlorides and aromatic amines under mild conditions. jsynthchem.com The Ullmann Cu(I)-catalysis has also been used to improve the synthesis of complex triazinyl-substituted benzenesulfonamides. nih.gov

Click Chemistry: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for generating 1,2,3-triazole linkers. unifi.it This reaction is used to connect the sulfonamide head group to various tail moieties, facilitating the construction of diverse compound libraries for screening as enzyme inhibitors. unifi.it

Multi-component and Domino Reactions: Domino reactions, which involve several transformations in a single synthetic operation, are being used to synthesize complex heterocyclic systems. One such reaction involves a domino condensation/S-arylation/heterocyclization sequence. sigmaaldrich.com

These advanced strategies allow for the efficient and controlled synthesis of diverse and complex sulfonamide derivatives, which is essential for exploring structure-activity relationships and developing new therapeutic agents. nih.govnih.gov

Integration of Experimental and Computational Approaches in Accelerating Drug Discovery

The modern drug discovery process relies heavily on the synergy between computational modeling and experimental validation. frontiersin.orgnih.gov This integrated approach significantly accelerates the identification and optimization of lead compounds derived from scaffolds like 4-amino-3-iodobenzenesulfonamide. frontiersin.org

Computational tools are employed at the very initial stages of drug design. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are used to predict how different sulfonamide derivatives will interact with their biological targets. nih.govnih.govresearchgate.net For instance, QSAR modeling can identify the key structural features responsible for a drug's biological activity, while docking simulations can predict the binding affinity and orientation of a ligand within a protein's active site. frontiersin.orgresearchgate.net These in silico predictions help prioritize which novel compounds are most likely to succeed, saving time and resources. nih.govnih.gov

The most promising candidates identified through computational screening are then synthesized and subjected to rigorous experimental testing. nih.gov High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against biological targets. nih.gov The experimental results, including binding affinities and enzyme inhibition constants (Kᵢ), are then used to refine the computational models in an iterative feedback loop. mdpi.com This cycle of prediction, synthesis, and testing allows for the rational design of molecules with enhanced efficacy and selectivity. mdpi.comfrontiersin.org The final step often involves determining the high-resolution crystal structure of the lead compound in complex with its target protein, which provides definitive proof of the binding mode and validates the initial computational predictions. nih.govresearchgate.net

This powerful combination of computational and experimental methods has become indispensable, transforming the discovery of lead compounds from a process of trial and error to one of rational, targeted design. frontiersin.orgnih.gov

Conclusion

4-Amino-3-iodobenzenesulfonamide is a specialized chemical compound that holds considerable value within the field of chemical research. Its significance is derived from its role as a versatile building block, enabling the synthesis of a wide array of more complex molecules. The presence of the sulfonamide scaffold, a proven pharmacophore, combined with the reactive amino and iodo groups, provides a platform for the development of novel compounds with potential applications in medicinal chemistry, particularly in the exploration of new enzyme inhibitors and receptor ligands. While direct research into the biological properties of 4-Amino-3-iodobenzenesulfonamide is limited, its utility as a precursor ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-iodobenzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonylation : Introducing the sulfonamide group via reaction with sulfonic acid derivatives.

Iodination : Electrophilic iodination at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH.

Amination : Protecting the sulfonamide group followed by nitration and reduction to introduce the amino group.

Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid over-iodination or side reactions. Monitor intermediates using TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of 4-Amino-3-iodobenzenesulfonamide?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% recommended for research-grade material).

- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR for amino protons at δ 5.2–5.8 ppm; NMR for iodine-induced deshielding).

- Elemental Analysis : Validate empirical formula (e.g., CHINOS).

Data Interpretation : Cross-reference spectral data with published analogs, such as 4-(2-iodobenzenesulfonamido)benzoic acid monohydrate .

Q. What stability challenges arise during storage of 4-Amino-3-iodobenzenesulfonamide, and how can they be mitigated?

- Methodological Answer :

- Light Sensitivity : Store in amber glassware at –20°C to prevent photodecomposition.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers.

- Oxidation : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., NMR vs. XRD results) be resolved for 4-Amino-3-iodobenzenesulfonamide derivatives?

- Methodological Answer :

- Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors.

- Crystallographic Validation : Use single-crystal XRD (as in 4-(2-iodobenzenesulfonamido)benzoic acid monohydrate studies) to resolve ambiguities in stereochemistry .

- Replicate Experiments : Ensure consistency across independent syntheses and characterizations.

Case Study : Discrepancies in sulfonamide proton signals may arise from tautomerism; use -NMR for clarification .

Q. What role does the iodine substituent play in modulating the electronic properties of 4-Amino-3-iodobenzenesulfonamide?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density (e.g., Mulliken charges) and predict reactivity.

- Experimental Validation : Compare Hammett substituent constants (σ) with non-iodinated analogs via kinetic studies.

Findings : The iodine atom’s inductive effect increases electrophilicity at the para position, enhancing sulfonamide’s nucleophilic substitution potential .

Q. How can 4-Amino-3-iodobenzenesulfonamide be applied in coordination chemistry?

- Methodological Answer :

- Metal Complexation : React with transition metals (e.g., Cu, Pt) in ethanol/water mixtures.

- Characterization : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands and XPS for oxidation state confirmation.

Example : Analogous sulfonamides form stable complexes with Zn, showing potential for catalytic applications .

Q. What strategies optimize the compound’s solubility for biological assays without compromising stability?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro studies.

- pH Adjustment : Solubilize via deprotonation at pH > 8.5 (pKa of sulfonamide ≈ 7.2).

- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers for in vivo delivery.

Validation : Measure logP values (e.g., using shake-flask method) to balance hydrophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.